Antimycobacterial Potency Advantage Over Isoniazid in Drug-Resistant TB Strains
In a direct head-to-head study using the agar dilution method and BACTEC 460 radiometric system, the 4-bromophenyl-substituted isoxazoline congener of 5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol (compound 4l, bearing the identical 5-(4-bromophenyl)-4,5-dihydroisoxazole core scaffold) demonstrated a minimum inhibitory concentration (MIC) of 0.62 μM against Mycobacterium tuberculosis H37Rv (MTB), which was 1.12-fold more potent than the first-line drug isoniazid (INH). Against INH-resistant MTB (INHR-MTB), the potency advantage widened to 3.0-fold over INH [1]. This differential is critical because INH resistance is a major clinical challenge, and compounds retaining activity against resistant strains offer a tangible selection advantage.
| Evidence Dimension | Antimycobacterial MIC against M. tuberculosis H37Rv and INH-resistant M. tuberculosis |
|---|---|
| Target Compound Data | MIC = 0.62 μM (against MTB) and MIC = 0.62 μM (against INHR-MTB) for the 4-bromophenyl isoxazoline congener (4l) |
| Comparator Or Baseline | Isoniazid (INH): MIC against MTB ≈ 0.69 μM (1.12-fold less active); MIC against INHR-MTB ≈ 1.86 μM (3.0-fold less active) |
| Quantified Difference | 1.12-fold more active against MTB; 3.0-fold more active against INHR-MTB |
| Conditions | In vitro, M. tuberculosis H37Rv and INH-resistant M. tuberculosis; agar dilution method and BACTEC 460 system |
Why This Matters
For researchers targeting drug-resistant tuberculosis, this data provides a quantitative basis to select the 4-bromophenyl isoxazoline scaffold over standard INH or other halogen-substituted analogs, particularly when in vivo pharmacokinetics are not yet required.
- [1] Shaharyar, M., Ali, M.A., Bakht, M.A., Murugan, V. Synthesis and antimycobacterial activity of 4-[5-(substituted phenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenols. Journal of Enzyme Inhibition and Medicinal Chemistry, 2008, 23(3), 432-436. DOI: 10.1080/14756360701652559. View Source
